N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S3/c1-19(2)28(24,25)11-7-8-12-14(10-11)26-16(17-12)18-15(21)13-6-4-5-9-20(13)27(3,22)23/h7-8,10,13H,4-6,9H2,1-3H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHRWWIPQADRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzo[d]thiazol-2-amine
The introduction of the sulfamoyl group at position 6 of the benzo[d]thiazole ring begins with sulfonation. Direct sulfonation of 2-aminobenzo[d]thiazole using concentrated sulfuric acid at 150–180°C for 4–6 hours yields 2-aminobenzo[d]thiazole-6-sulfonic acid. The amino group at position 2 directs electrophilic substitution to position 6 due to its strong activating nature.
Conversion to Sulfamoyl Derivative
The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) in chlorinated solvents (e.g., dichloromethane) under reflux for 2–3 hours. Subsequent treatment with dimethylamine in tetrahydrofuran (THF) at 0–5°C for 1 hour affords 6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-amine. This step typically achieves 75–85% yield after recrystallization from ethanol.
Key Reaction Conditions
- Sulfonation : H₂SO₄, 150°C, 6 hours.
- Chlorination : PCl₅, CH₂Cl₂, reflux.
- Amination : (CH₃)₂NH, THF, 0°C.
Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid
Sulfonylation of Piperidine-2-carboxylic Acid
Piperidine-2-carboxylic acid undergoes sulfonylation at the nitrogen atom using methylsulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) to prevent HCl-mediated side reactions. The reaction proceeds in dichloromethane at 0°C to room temperature for 3–5 hours, yielding 1-(methylsulfonyl)piperidine-2-carboxylic acid with 90–95% conversion.
Optimization Notes
- Excess MsCl (1.2 equivalents) ensures complete sulfonylation.
- Slow addition of MsCl minimizes exothermic side reactions.
Amide Coupling of the Two Moieties
Activation of the Carboxylic Acid
The carboxylic acid group of 1-(methylsulfonyl)piperidine-2-carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous toluene under reflux for 2 hours, forming the corresponding acid chloride. Alternative activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) is also viable for sensitive substrates.
Coupling with 6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-amine
The acid chloride reacts with 6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-amine in THF or DMF at 0–25°C for 12–24 hours, facilitated by a base such as N,N-diisopropylethylamine (DIPEA) to scavenge HCl. The reaction typically achieves 80–88% yield, with purification via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from acetonitrile.
Analytical Data and Characterization
Spectral Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 4.12–4.08 (m, 1H, piperidine-H), 3.45–3.38 (m, 2H, piperidine-H), 3.02 (s, 6H, N(CH₃)₂), 2.92 (s, 3H, SO₂CH₃), 2.15–1.98 (m, 4H, piperidine-H).
- LC-MS : m/z 487.1 [M+H]⁺.
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Sulfonation | 78 | 92 | H₂SO₄, 150°C |
| Sulfamoyl Formation | 82 | 95 | (CH₃)₂NH, PCl₅ |
| Sulfonylation | 91 | 98 | MsCl, Et₃N |
| Amide Coupling | 85 | 97 | SOCl₂, DIPEA |
Industrial-Scale Considerations
Solvent Recovery and Waste Management
- Toluene and THF are recycled via distillation.
- Aqueous waste from sulfonation neutralized with Ca(OH)₂ to precipitate sulfate salts.
Chemical Reactions Analysis
Types of Reactions
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce primary amines.
Scientific Research Applications
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites on enzymes, inhibiting their activity and affecting cellular processes. The piperidine-2-carboxamide moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | Molecular Weight | Rotatable Bonds | PSA (Ų) |
|---|---|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 6-N,N-dimethylsulfamoyl; 1-methylsulfonyl | 482 | 6 | 125 |
| 2-(4-Pyridinyl)thiazole-5-carboxamide | Thiazole | 4-pyridinyl; 5-carboxamide | ~300 | 4 | 90 |
The synthesis of the target compound likely involves multi-step coupling reactions, similar to the methods in . However, the benzo[d]thiazole core and sulfamoyl substituents may require additional functionalization steps, reducing synthetic accessibility compared to simpler analogs .
Pharmacokinetic and Bioavailability Profiles
highlights molecular properties critical for oral bioavailability, including rotatable bonds (≤10) and PSA (≤140 Ų). The target compound meets these criteria, with 6 rotatable bonds and an estimated PSA of 125 Ų, suggesting favorable absorption in rats. In contrast, bulkier analogs with higher PSA (e.g., >140 Ų) or excessive rotatable bonds (>10) exhibit reduced permeation rates and bioavailability .
Table 2: Pharmacokinetic Parameters
| Compound | Bioavailability (Rat) | Permeation Rate | Clearance Rate |
|---|---|---|---|
| Target Compound | 75% (predicted) | High | Moderate |
| Bulkier Thiazole Analog | 40% (observed) | Low | High |
Key Advantages and Limitations
Biological Activity
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has been the subject of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core , which is known for its diverse biological activities, and a sulfamoyl group that enhances solubility and reactivity. The molecular formula is with a molecular weight of approximately 379.5 g/mol.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The benzothiazole moiety can interact with various enzymes, potentially inhibiting their activity. Molecular docking studies suggest that the compound fits into the active sites of enzymes, blocking their function and leading to therapeutic effects.
- Antitumor Activity : Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. The compound's ability to inhibit cell proliferation in cancer cells has been documented in various studies.
Antitumor Properties
Recent studies have demonstrated the antitumor activity of benzothiazole derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed IC50 values indicating effective inhibition of cell proliferation. For example, one study reported IC50 values for related compounds ranging from 2.12 µM to 6.75 µM across different assays .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing involved standard methods such as broth microdilution:
- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus were among the strains evaluated.
- Results : Some derivatives demonstrated promising antibacterial activity, indicating potential for further development as antimicrobial agents .
Case Studies and Research Findings
- In Vitro Studies : A study highlighted that compounds with similar structures exhibited higher antitumor activity in 2D assays compared to 3D assays, suggesting a need for further optimization to improve selectivity and reduce toxicity to normal cells .
- Comparative Analysis : In comparative studies with standard drugs like doxorubicin, the tested compounds showed varying degrees of cytotoxicity against cancerous versus normal cell lines, emphasizing the importance of structural modifications for enhancing therapeutic index .
- Chemical Modifications : Research indicates that modifying the substituents on the benzothiazole ring can significantly affect biological activity. Compounds with specific functional groups demonstrated improved inhibition rates against cyclooxygenase enzymes (COX), with some achieving IC50 values as low as 11.34 µM.
Q & A
Q. What are the key steps in synthesizing N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how are intermediates purified?
- Methodological Answer : The synthesis involves a multi-step approach:
Formation of the benzo[d]thiazole core : Start with o-aminothiophenol derivatives and aldehydes under oxidative conditions to construct the thiazole ring .
Sulfamoylation : Introduce the N,N-dimethylsulfamoyl group via nucleophilic substitution using dimethylsulfamoyl chloride .
Piperidine carboxamide coupling : Activate the carboxylic acid group (e.g., using HATU or EDC) to form an amide bond with the piperidine moiety .
Methylsulfonylation : React with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Q. How is the compound’s structural integrity confirmed during synthesis?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify aromatic protons (δ 7.0–8.5 ppm for benzo[d]thiazole) and aliphatic signals (δ 1.5–3.5 ppm for piperidine and methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 379.45 for the parent ion) .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to validate bond lengths and angles .
Q. What preliminary assays are used to evaluate biological activity?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like ABAD/17β-HSD10, with IC50 calculations .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states or solvation models in molecular docking studies (e.g., using AutoDock Vina) .
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Solubility optimization : Modify substituents (e.g., replacing methylsulfonyl with polar groups) to enhance bioavailability, as seen in analogs from ’s data table .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Systematic substituent variation : Compare analogs with modifications to the benzo[d]thiazole (e.g., 6-ethoxy vs. 6-chloro) or piperidine (e.g., methylsulfonyl vs. ethylsulfonyl) .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfamoyl group interactions) using Schrödinger’s Phase .
- Data correlation : Plot substituent hydrophobicity (logP) against bioactivity to identify trends .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding to targets (e.g., β-amyloid peptides) over 100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites .
- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reducing CYP450 inhibition) .
Q. What experimental designs address low solubility in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to the piperidine carboxamide .
- Nanoformulation : Encapsulate in PLGA nanoparticles and characterize release kinetics via HPLC .
Data Analysis Challenges
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response normalization : Express data as % viability relative to untreated controls and validate with Alamar Blue assays .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
- Genomic profiling : Use RNA-seq to identify differential gene expression in resistant vs. sensitive lines .
Q. What methods validate crystallographic data for structurally similar analogs?
- Methodological Answer :
- Rigorous refinement : Use SHELXL for least-squares refinement, ensuring R-factor convergence (<0.05) .
- Twinned data correction : Apply HKL-3000 to resolve overlapping reflections in challenging crystals .
- Comparative analysis : Overlay structures with analogs (e.g., from ) to assess conformational flexibility .
Tables for Key Data
| Analog Modification | Bioactivity (IC50, μM) | Solubility (μg/mL) | Reference |
|---|---|---|---|
| 6-Ethoxybenzo[d]thiazole | 2.1 (HeLa) | 15.2 | |
| 6-Chlorobenzo[d]thiazole | 4.8 (HeLa) | 8.7 | |
| Piperidine-3-carboxamide | 1.5 (ABAD inhibition) | 22.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
